molecular formula C13H16N2O2 B12732891 4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide CAS No. 130402-94-7

4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No.: B12732891
CAS No.: 130402-94-7
M. Wt: 232.28 g/mol
InChI Key: AXMJHTHFYVSXMH-UHFFFAOYSA-N
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Description

4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the 2,6-dimethylphenyl group and the 5-methyl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4,5-Dihydro-N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide can be compared with other similar compounds, such as:

    N-(2,6-Dimethylphenyl)-4,5-dihydro-2-oxazolamine: This compound shares a similar structure but has an oxazolamine ring instead of an isoxazole ring.

    2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole: This compound features an imidazole ring and acts on alpha-adrenergic receptors.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties

Properties

CAS No.

130402-94-7

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H16N2O2/c1-8-5-4-6-9(2)12(8)14-13(16)11-7-10(3)17-15-11/h4-6,10H,7H2,1-3H3,(H,14,16)

InChI Key

AXMJHTHFYVSXMH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NO1)C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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